Meropenem Demonstrates 4- to 16-Fold Lower MIC90 Than Imipenem Against Enterobacteriaceae in Global Surveillance Data
In the Meropenem Yearly Susceptibility Test Information Collection (MYSTIC) Program evaluating 2,910 U.S. clinical isolates, meropenem exhibited MIC90 values 4- to 16-fold lower than imipenem against Enterobacteriaceae (1,657 strains), translating to superior potency against this critical Gram-negative family [1][2]. A separate Japanese surveillance study corroborated this, showing meropenem MIC90 values 4-fold to 32-fold lower than other carbapenems for enterobacteriaceae and Haemophilus influenzae [3].
| Evidence Dimension | In vitro potency against Enterobacteriaceae (MIC90) |
|---|---|
| Target Compound Data | MIC90 values 4- to 16-fold lower than imipenem; susceptibility rate 98.7% |
| Comparator Or Baseline | Imipenem: susceptibility rate 98.9% but higher MIC90 values |
| Quantified Difference | 4- to 16-fold lower MIC90 (meropenem vs. imipenem); 4- to 32-fold lower vs. other carbapenems |
| Conditions | CLSI broth microdilution; 1,657 Enterobacteriaceae isolates from U.S. medical centers (MYSTIC 2005) [1]; Japanese nationwide surveillance of clinical isolates [3] |
Why This Matters
For procurement decisions involving empiric Gram-negative coverage, meropenem's 4- to 16-fold lower MIC90 against Enterobacteriaceae translates to greater potency at a given dose, a critical factor when treating infections with high inoculum or borderline susceptibility.
- [1] Rhomberg PR, Fritsche TR, Sader HS, Jones RN. Contemporary activity of meropenem and comparator broad-spectrum agents: MYSTIC program report from the United States component (2005). Diagn Microbiol Infect Dis. 2007;57(2):207-215. View Source
- [2] Rhomberg PR, Jones RN. Summary trends for the Meropenem Yearly Susceptibility Test Information Collection Program: a 10-year experience in the United States (1999-2008). Diagn Microbiol Infect Dis. 2009;65(4):414-426. View Source
- [3] Meropenem Susceptibility Surveillance Study Group. Susceptibility surveillance of clinical isolates to meropenem and other injectable antibiotics in 2004. Jpn J Antibiot. 2005;58(6):575-604. View Source
